molecular formula C5H8O3 B1310210 3-Ethoxyacrylic acid CAS No. 6192-01-4

3-Ethoxyacrylic acid

Cat. No.: B1310210
CAS No.: 6192-01-4
M. Wt: 116.11 g/mol
InChI Key: SYMAGJYJMLUEQE-ONEGZZNKSA-N
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Description

3-Ethoxyacrylic acid is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It is characterized by the presence of an ethoxy group attached to the acrylic acid backbone. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Scientific Research Applications

3-Ethoxyacrylic acid has a wide range of applications in scientific research:

Safety and Hazards

3-Ethoxyacrylic acid is classified as a skin corrosive, sub-category 1B, and causes serious eye damage, category 1 . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

Preparation Methods

3-Ethoxyacrylic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl (E)-3-ethoxyprop-2-enoate with a strong base such as sodium hydroxide (NaOH). The reaction mixture is refluxed for several hours, followed by acidification to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Ethoxyacrylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

    Polymerization: It can participate in polymerization reactions to form polymers with specific properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-ethoxyacrylic acid involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

3-Ethoxyacrylic acid can be compared with other similar compounds, such as:

    Ethyl 3-ethoxyacrylate: Similar in structure but with an ester group instead of a carboxylic acid group.

    3-Ethoxyacrylonitrile: Contains a nitrile group instead of a carboxylic acid group.

    3-Ethoxyacryloyl chloride: Contains an acyl chloride group instead of a carboxylic acid group.

These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

(E)-3-ethoxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMAGJYJMLUEQE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6192-01-4
Record name 6192-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-3-ethoxyacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyacrylic acid
Reactant of Route 2
3-Ethoxyacrylic acid
Reactant of Route 3
3-Ethoxyacrylic acid
Reactant of Route 4
3-Ethoxyacrylic acid
Reactant of Route 5
3-Ethoxyacrylic acid
Reactant of Route 6
3-Ethoxyacrylic acid
Customer
Q & A

Q1: What is the atmospheric fate of 3-Ethoxyacrylic acid ethyl ester?

A1: [, , ] this compound ethyl ester reacts with hydroxyl radicals (OH) in the atmosphere. This reaction plays a crucial role in the compound's atmospheric degradation. The rate constant for this reaction has been measured as 3.33 ± 0.122 x 10-11 cm3 molecule-1 s-1. This information helps understand the compound's persistence and potential environmental impact.

Q2: Can this compound be used in the synthesis of other valuable compounds?

A2: [] Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be used to synthesize (3-Hydroxyacrylato-O,O′) diammineplatinum(II) complexes. These platinum(II) complexes have shown promising antitumor activity in vitro and in vivo.

Q3: Is there a correlation between the structure of acetate esters and their reactivity with hydroxyl radicals?

A3: [] Research suggests a linear correlation exists between the number of CH2 groups in a series of acetate esters (methyl acetate, ethyl acetate, n-propyl acetate, butyl acetate, and pentyl acetate) and their relative rate constants with hydroxyl radicals. This suggests that increasing the carbon chain length enhances the reaction rate with OH radicals.

Q4: Are there efficient synthetic routes for producing intermediates of pharmaceutical relevance from this compound derivatives?

A4: [] Yes, this compound can be utilized as a starting material to synthesize N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide, a key intermediate in the production of Dasatinib. This synthesis involves a multistep process, including acyl chlorination and amidation reactions. This method offers advantages such as increased yield, reduced cost, simplified operation, and high practical value.

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